Bis-propargyl-PEG5

Catalog No.
S521481
CAS No.
M.F
C14H22O5
M. Wt
270.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis-propargyl-PEG5

Product Name

Bis-propargyl-PEG5

IUPAC Name

3-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]prop-1-yne

Molecular Formula

C14H22O5

Molecular Weight

270.32 g/mol

InChI

InChI=1S/C14H22O5/c1-3-5-15-7-9-17-11-13-19-14-12-18-10-8-16-6-4-2/h1-2H,5-14H2

InChI Key

FCPHAZIYRMYSTF-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Bis-propargyl-PEG5

Canonical SMILES

C#CCOCCOCCOCCOCCOCC#C

The exact mass of the compound Bis-propargyl-PEG5 is 270.1467 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Bis-propargyl-PEG5 (CAS 159428-42-9) is a homobifunctional, discrete polyethylene glycol (dPEG) crosslinker featuring a precise pentaethylene glycol core terminated with dual propargyl ether groups. With an exact molecular weight of 270.32 g/mol and a polydispersity index (PDI) of 1.0, it serves as a highly defined reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC). The molecule provides a hydrophilic, flexible spacer that extends approximately 18-20 Å, making it a critical building block for bioconjugation, PROTAC synthesis, and the fabrication of precisely crosslinked hydrogels. Unlike polymeric mixtures, this discrete compound ensures absolute batch-to-batch reproducibility, a fundamental requirement for pharmaceutical development and rigorous material science workflows .

Substituting Bis-propargyl-PEG5 with generic aliphatic bis-alkynes (e.g., 1,7-octadiyne) drastically reduces aqueous solubility, forcing the use of denaturing organic co-solvents (like DMSO or DMF) that can precipitate delicate proteins and compromise live-cell assays . Conversely, replacing it with polydisperse PEG bis-alkynes (e.g., PEG400 mixtures) introduces molecular weight heterogeneity, resulting in a Gaussian distribution of crosslinking distances. This polydispersity causes unpredictable hydrogel mesh sizes, variable pharmacokinetic profiles in therapeutic conjugates, and severe batch-to-batch inconsistencies that fail rigorous quality control standards in commercial procurement[1]. Furthermore, utilizing strain-promoted alternatives like DBCO-PEG5-DBCO introduces massive steric bulk and hydrophobicity, which can sterically hinder target binding and exponentially increase raw material costs .

Aqueous Processability and Solvent Reduction

Bis-propargyl-PEG5 leverages five ether oxygens to maintain high aqueous solubility, allowing click reactions to proceed in predominantly aqueous buffers. In contrast, aliphatic comparators like 1,7-octadiyne are highly hydrophobic and require significant volumes (>50% v/v) of organic co-solvents such as DMSO or DMF to remain in solution during bioconjugation .

Evidence DimensionCo-solvent requirement for >10 mM reaction concentration
Target Compound Data<5% DMSO/DMF required (highly water-soluble)
Comparator Or BaselineAliphatic bis-alkynes (>50% DMSO/DMF required)
Quantified Difference>10-fold reduction in organic solvent dependency
ConditionsCuAAC bioconjugation in physiological buffers (pH 7.4)

Eliminating high concentrations of organic solvents prevents the denaturation of sensitive biomolecules and reduces hazardous waste in industrial scale-up.

Crosslinking Precision and Monodispersity

As a discrete PEG (dPEG), Bis-propargyl-PEG5 possesses an exact mass of 270.1467 Da and a polydispersity index (PDI) of exactly 1.0. When buyers substitute this with a polydisperse PEG equivalent (e.g., PEG400 bis-alkyne), the resulting material contains a mixture of oligomers (typically PDI > 1.1), which creates a heterogeneous distribution of spacer lengths rather than a single, defined distance[1].

Evidence DimensionPolydispersity Index (PDI) and spacer length uniformity
Target Compound DataPDI = 1.0 (100% uniform extended length of ~18-20 Å)
Comparator Or BaselinePolydisperse PEG400 bis-alkyne (PDI > 1.1, mixed lengths)
Quantified DifferenceAbsolute elimination of molecular weight variance
ConditionsAnalytical characterization (HPLC/MS) and structural crosslinking

Absolute mass precision is mandatory for reproducible PROTAC ternary complex formation and batch-to-batch consistency in pharmaceutical manufacturing.

Steric Profile in Bivalent Ligand Design

The linear, unhindered terminal propargyl groups of Bis-propargyl-PEG5 present a minimal steric footprint during conjugation. When compared to strain-promoted click crosslinkers like DBCO-PEG5-DBCO, the propargyl variant avoids the introduction of massive, highly lipophilic dibenzocyclooctyne moieties, which significantly increase the logP of the final conjugate and can drive non-specific protein binding or aggregation .

Evidence DimensionLinker terminal bulk and lipophilicity contribution
Target Compound DataLow steric bulk, minimal logP shift (linear alkyne)
Comparator Or BaselineDBCO-PEG5-DBCO (adds two bulky, hydrophobic cyclooctyne groups)
Quantified DifferenceSubstantial reduction in conjugate hydrophobicity and steric hindrance
ConditionsBivalent ligand/PROTAC assembly and pharmacokinetic profiling

Minimizing the linker's steric and hydrophobic footprint prevents interference with the active pharmaceutical ingredient's target binding affinity and solubility.

Modular PROTAC and Bivalent Degrader Assembly

Because it provides an exact, monodisperse ~18-20 Å spacer, Bis-propargyl-PEG5 is procured for the step-wise synthesis of PROTACs via CuAAC. The defined length ensures reproducible ternary complex formation between the target protein and E3 ligase, avoiding the efficacy drop-offs associated with polydisperse linker mixtures .

Precisely Tuned Hydrogel Crosslinking

In tissue engineering and 3D cell culture, this compound is utilized to crosslink azide-functionalized polymers (e.g., hyaluronic acid or synthetic backbones). Its PDI of 1.0 guarantees a highly uniform hydrogel mesh size, which is critical for consistent nutrient diffusion and reproducible cellular behavior across different manufacturing batches [1].

Aqueous Bioconjugation of Sensitive Proteins

The high water solubility imparted by the PEG core allows buyers to perform homobifunctional protein crosslinking or stapling in physiological buffers. This eliminates the need for denaturing organic solvents required by aliphatic bis-alkynes, preserving the native conformation and activity of delicate biological targets .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.3

Hydrogen Bond Acceptor Count

5

Exact Mass

270.14672380 Da

Monoisotopic Mass

270.14672380 Da

Heavy Atom Count

19

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Sano K, Nakajima T, Miyazaki K, Ohuchi Y, Ikegami T, Choyke PL, Kobayashi H. Short PEG-linkers improve the performance of targeted, activatable monoclonal antibody-indocyanine green optical imaging probes. Bioconjug Chem. 2013 May 15;24(5):811-6. doi: 10.1021/bc400050k. Epub 2013 May 3. PubMed PMID: 23600922; PubMed Central PMCID: PMC3674550.
2: Harrison E, Coulter JA, Dixon D. Gold nanoparticle surface functionalization: mixed monolayer versus hetero bifunctional peg linker. Nanomedicine (Lond). 2016 Apr;11(7):851-65. Review. PubMed PMID: 27021417.
3: Augusto MT, Hollmann A, Porotto M, Moscona A, Santos NC. Antiviral Lipopeptide-Cell Membrane Interaction Is Influenced by PEG Linker Length. Molecules. 2017 Jul 15;22(7). pii: E1190. doi: 10.3390/molecules22071190. PubMed PMID: 28714870; PubMed Central PMCID: PMC5776016.
4: Tuma R, Russell M, Rosendahl M, Thomas GJ Jr. Solution conformation of the extracellular domain of the human tumor necrosis factor receptor probed by Raman and UV-resonance Raman spectroscopy: structural effects of an engineered PEG linker. Biochemistry. 1995 Nov 21;34(46):15150-6. PubMed PMID: 7578129.

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